molecular formula C21H20ClO2P B021247 (2-Carboxyethyl)triphenylphosphonium chloride CAS No. 36626-29-6

(2-Carboxyethyl)triphenylphosphonium chloride

Cat. No. B021247
CAS RN: 36626-29-6
M. Wt: 370.8 g/mol
InChI Key: GALLWJZTZYJVSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Carboxyethyl)triphenylphosphonium chloride typically involves the reaction between 3-chloropropionic acid and triphenylphosphine. This process can yield triphenylphosphonopropionbetainetrimethyl- and triphenyl-tin(IV) chlorides, showcasing the versatility of this compound in nucleophilic displacement reactions (Ng & Zuckerman, 1982).

Molecular Structure Analysis

The molecular structure of related triphenylphosphonium compounds has been studied extensively. For example, the structure of triphenylphosphonium salts has been characterized through methods like IR, NMR spectroscopy, and X-ray analysis, revealing insights into the bonding and geometry of phosphonium-based compounds (Sharutin et al., 2019).

Chemical Reactions and Properties

Chemically, (2-Carboxyethyl)triphenylphosphonium chloride is reactive and forms various derivatives through nucleophilic substitution and displacement reactions. It serves as a precursor for the synthesis of complex organometallic compounds, demonstrating the compound's reactivity and utility in organic synthesis (Ng & Zuckerman, 1982).

Scientific Research Applications

  • Versatile Reagent for Chemical Reactions : It acts as a versatile reagent for chlorination, dehydration, and P-N linkage in the presence of tertiary phosphosphane and tetrachloromethane. This combination allows for high yields and mild reaction conditions (Appel, 1975).

  • Corrosion Inhibition : Certain organic phosphonium chloride derivatives, including this compound, are effective in inhibiting iron corrosion in acid environments, acting as mixed-type inhibitors. Their efficiency increases with concentration (Khaled, 2004).

  • Catalyst in Organic Synthesis : Triphenylphosphonopropionbetainetriorganotin(IV) salts, which can be derived from this compound, serve as catalysts for synthesizing a variety of organic compounds, including new classes of phosphonium-based compounds (Ng & Zuckerman, 1982).

  • Synthesis of Various Compounds : Heterocyclic triphenylphosphonium chlorides and their derivatives are useful in the synthesis of compounds with 1,3-nucleophilic properties (Capuano, Drescher, & Huch, 1993).

  • Corrosion Inhibition in Low Chloride Media : In combination with Zn2+ ions, this compound effectively inhibits mild steel corrosion in low chloride media by forming a protective surface film (Gunasekaran et al., 1997).

  • Synthesis of Organic Structures : It is used for the synthesis of various organic structures, including (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes (Karatholuvhu & Fuchs, 2004).

  • Chemical Transformation : Reacting with -chloroacrylic acid and -halomethacrylic acids, it yields various triphenylphosphonium derivatives, demonstrating its versatility in chemical transformations (Khachatryan et al., 2003).

  • Isomerization Studies : The compound plays a crucial role in the isomerization of its derivatives, particularly under varying temperature conditions (Khachikyan et al., 2006).

  • Inhibition of Metal Corrosion : Quaternary phosphonium salts derived from this compound show effectiveness in inhibiting mild steel corrosion, with experimental and theoretical consistency (Goyal et al., 2020).

  • Synthesis of Optically Active Compounds : It's involved in the Wittig reaction for synthesizing optically active (E)-(2-arylvinyl)glycine derivatives, demonstrating its application in producing compounds with high optical purity (Itaya et al., 1993).

  • Antimicrobial Activity : Novel quaternary phosphonium acylhydrazones derived from this compound show selective antimicrobial activity against Gram-positive bacteria strains (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).

  • Formation of Organotrifluoroborates : A one-pot transformation protocol involving this compound facilitates the preparation of organotrifluoroborates from benzyl chlorides (Molander, Ham, & Canturk, 2007).

  • Synthesis of Osmium Complexes : It's used in synthesizing osmium complexes, indicating its role in the preparation of complex inorganic compounds (Sharutin, Sharutina, & Senchurin, 2015).

  • Study in Ylide-Metal Complexes : The compound contributes to the study and synthesis of ylide-metal complexes, an area significant in inorganic chemistry (Yamamoto & Konno, 1986).

  • Characterization of Alkyl Phosphonium Compounds : It is integral in synthesizing and characterizing triphenyl-substituted-alkyl phosphonium compounds, further contributing to the understanding of these chemical structures (Lou Zhao-wen, 2007).

  • Preparation of IVA-group Metal Complexes : Its derivatives are used in preparing IVA-group metal complexes, showcasing its utility in complex chemical synthesis (Yamamoto, 1982).

Safety And Hazards

“(2-Carboxyethyl)triphenylphosphonium chloride” causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is incompatible with oxidizing agents .

properties

IUPAC Name

2-carboxyethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19O2P.ClH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALLWJZTZYJVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Carboxyethyl)triphenylphosphonium chloride

CAS RN

36626-29-6
Record name Phosphonium, (2-carboxyethyl)triphenyl-, chloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Triphenylphosphoranyl)propanoic acid
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Record name 36626-29-6
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Record name Phosphonium, (2-carboxyethyl)triphenyl-, chloride (1:1)
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Synthesis routes and methods

Procedure details

A mixture of 5.4 g (50 mmol) of 3-chloropropionic acid and 13.1 g (50 mmol) of triphenylphosphine were heated for 2 hours at 145° C. and 2 hours at 95° C. The product, a glassy solid, was dissolved in 200 mL of CHCl3, to which was added 100 mL of Et2O. The volume was reduced to 250 mL. 5 mL of acetone was added to the solution. After 2 hours, 10.98 g of a solid was collected and used immediately in the manner described in Example 29, below.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
D Guzman-Villanueva, MR Mendiola… - Pharmaceutical …, 2019 - Springer
The contribution of mitochondrial dysfunctions to diseases such as cancer, diabetes, cardiovascular, and neurodegenerative diseases has made mitochondria an attractive …
Number of citations: 8 link.springer.com
GD MacDonell - 1975 - shareok.org
I express my sincere gratitude to Dr. KD Berlin for his guidance and supervision throughout the course of this work. I am indebted to Drs. GA Dilbeck and WR Purdum for their help and …
Number of citations: 0 shareok.org
A McMullen, D Ehie, Q Wyatt, K Kim… - European Polymer …, 2021 - Elsevier
Among cationic polymers, chitosan (CS) is a promising non-viral vector due to its biocompatibility, biodegradability and safety profile. However, its application for gene delivery is …
Number of citations: 2 www.sciencedirect.com
VV Sharutin, OK Sharutina, VS Senchurin - Russian Journal of General …, 2015 - Springer
Reaction of sodium hexachloroosmate(IV) dihydrate with (2-oxopropyl)- and (2-carboxyethyl)-triphenylphosphonium chlorides in dimethyl sulfoxide afforded complexes [Ph 3 PR] 2 […
Number of citations: 1 link.springer.com
L Wang, X Xu, S Guo, Z Peng, T Tang - International journal of biological …, 2011 - Elsevier
Novel water soluble phosphonium chitosan derivatives (WSPCSs) with two different degrees of substitution (3.6% and 4.2%) of quaternary phosphonium were synthesized in a …
Number of citations: 49 www.sciencedirect.com
Z HORII, S KIM, T Imanishi, I Ninomiya - … and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
The introduction of an amino function on the bridgehead position of the bicyclo (3, 3, 1) nonane ring system has been smoothly achieved by the modified Curtius reaction on some …
Number of citations: 9 www.jstage.jst.go.jp
D Zhu, H Cheng, J Li, W Zhang, Y Shen, S Chen… - Materials Science and …, 2016 - Elsevier
Chitosan (CS) has been widely recognized as an important biomaterial due to its good antimicrobial activity, biocompatibility and biodegradability. However, CS is insoluble in water in …
Number of citations: 121 www.sciencedirect.com
堀井善一, 金相元, 今西武, 二宮一弥 - Chemical and Pharmaceutical …, 1968 - jlc.jst.go.jp
The introduction of an amino function on the bridgehead position of the bicyclo (3, 3, 1) nonane ring system has been smoothly achieved by the modified Curtius reaction on some …
Number of citations: 2 jlc.jst.go.jp
JA Marks, SC Fox, KJ Edgar - Cellulose, 2016 - Springer
Cationic polysaccharide polyelectrolytes are important synthetic targets for drug and gene delivery, especially by encapsulation of nucleic acids and proteins through electrostatic …
Number of citations: 10 link.springer.com
T ITAYA, A MIZUTANI, T IIDA - Chemical and pharmaceutical bulletin, 1991 - jstage.jst.go.jp
The phosphonium chloride 6 having an optically active amino acid moiety was synthesized from (S)-serine benzylester tosylate (2b) through a six-step route. The utility of 6 as a reagent …
Number of citations: 25 www.jstage.jst.go.jp

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